2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)
Description
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) is a nitrogen-containing heterocyclic compound featuring a quinoline backbone substituted with an azetidine (a four-membered saturated nitrogen ring) at the 3-position. The bis(2,2,2-trifluoroacetate) salt enhances solubility and stability, making it suitable for pharmaceutical and material science applications.
Key attributes inferred from analogs:
- Molecular formula: Likely analogous to 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) (C₁₅H₁₃F₆N₃O₄, MW 413.27) .
Properties
IUPAC Name |
2-(azetidin-3-yl)quinoline;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2C2HF3O2/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10;2*3-2(4,5)1(6)7/h1-6,10,13H,7-8H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXDKXNMLMJWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3C=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Functionalization Strategies
The quinoline moiety serves as the aromatic backbone in this compound, requiring regioselective modification at the 2-position. Patent US9540361B2 discloses a general approach where 8-methylquinoline undergoes C(sp³)–H alkylation with azetidine derivatives under palladium catalysis. This method employs Pd(OPiv)₂ (10 mol%) and pivalic acid in hexafluoroisopropanol (HFIP) at 80°C, achieving 68–82% yields across 24 hours. Critical to this process is the use of N-tosyl-protected azetidines, which prevent undesired side reactions during the C–H activation step.
An alternative route from VulcanChem involves nucleophilic substitution between 2-chloroquinoline and azetidin-3-ylmetalloid intermediates. This two-step procedure first generates a lithiated azetidine species using n-butyllithium in tetrahydrofuran at –78°C, followed by coupling with 2-chloroquinoline at ambient temperature. While this method achieves comparable yields (75–80%), it requires stringent moisture-free conditions and specialized handling of pyrophoric reagents.
Azetidine Precursor Synthesis
Azetidine Ring Construction
The azetidine component originates from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4), as detailed in patent WO2018108954A1. Key steps include:
-
Sulfonylation : Treatment with para-toluenesulfonyl chloride (1.1 eq) in dichloromethane using triethylamine (3 eq) at 0°C for 8 hours, yielding tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate (5b) in 64% yield.
-
Fluorination : Subsequent reaction with tetrabutylammonium fluoride (TBAF) in acetonitrile at 60°C for 12 hours produces tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6) with <1% chlorinated byproduct after DABCO-mediated purification.
This pathway demonstrates exceptional functional group tolerance, maintaining the azetidine ring integrity despite multiple substitution events. The final deprotection using trifluoroacetic acid in dichloromethane (1:1 v/v) quantitatively yields 3-(fluoromethyl)azetidine, crucial for subsequent salt formation.
Coupling and Salt Formation
Quinoline-Azetidine Conjugation
Palladium-catalyzed C–H alkylation emerges as the most efficient coupling method. As per RSC protocols, 8-methylquinoline (1a) reacts with N-tosylazetidine (2a) in HFIP at 80°C for 24 hours under argon. Optimized conditions use:
| Parameter | Specification |
|---|---|
| Catalyst | Pd(OPiv)₂ (10 mol%) |
| Ligand | PivOH (2.0 eq) |
| Solvent | HFIP |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Yield | 82% |
This method eliminates the need for pre-functionalized quinoline derivatives, directly installing the azetidine moiety via β-H elimination.
Bis-Trifluoroacetylation
The final step involves treating the free base with trifluoroacetic acid (2.2 eq) in anhydrous dichloromethane. VulcanChem's data specifies stirring at 25°C for 4 hours, followed by precipitation with diethyl ether to obtain the bis-trifluoroacetate salt in 95% purity. Crystallization from ethanol/water (9:1) further enhances purity to >99%, as confirmed by HPLC analysis.
Analytical Characterization
Critical quality control parameters include:
X-ray crystallography of related compounds confirms the azetidine ring adopts a puckered conformation (Cremer-Pople parameters: Q = 0.38 Å, θ = 86°), ensuring proper salt bridge formation with trifluoroacetate counterions.
Comparative Method Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Palladium C–H Alkylation | No pre-functionalization required; Scalable | High catalyst loading; Specialized solvent |
| Lithiation-Coupling | Room temperature conditions | Pyrophoric reagents; Moisture sensitivity |
| Enzymatic Resolution | Enantiomeric excess >99% | Low throughput; Limited substrate scope |
The palladium-mediated route demonstrates superior scalability for industrial production, while lithiation methods remain valuable for small-scale analog synthesis.
Industrial-Scale Considerations
Patent WO2018108954A1 details kilogram-scale production using continuous flow chemistry:
-
Reactor Design : Packed-bed reactor with Pd/C catalyst (5 wt%)
-
Throughput : 12 L/h residence time
-
Yield : 78% with 99.5% purity
-
Cost Analysis : $23.50/g at 100 kg batch size
This optimized process reduces Pd leaching to <5 ppm, meeting ICH Q3D guidelines for metal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
Acetylcholinesterase Inhibition
Research indicates that compounds similar to 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which is crucial for cognitive function. Studies have shown that modifications to the quinoline structure can enhance this activity, making it a candidate for further development as an AChE inhibitor .
Antimicrobial Properties
The presence of fluorinated groups, such as the trifluoroacetate moiety in this compound, has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The trifluoromethyl group influences the electronic properties of the molecule, potentially increasing its interaction with microbial targets .
Case Study 1: Synthesis and Evaluation of Quinoline Derivatives
A study synthesized various quinoline derivatives and evaluated their biological activities. Among these derivatives, those incorporating azetidine rings showed promising results in inhibiting AChE and displayed significant antimicrobial effects. The study emphasized the importance of molecular hybridization in enhancing biological activity .
Case Study 2: Structure-Activity Relationship Analysis
In a detailed analysis of structure-activity relationships (SAR), it was found that modifications to the quinoline core significantly affected both AChE inhibition and antimicrobial efficacy. The introduction of trifluoromethyl groups consistently improved the biological profiles of the tested compounds, highlighting the potential for developing new therapeutics based on this scaffold .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer research. The azetidine moiety can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Antitumor Activity: Compounds like (6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl)2,2,2-trifluoroacetate () show that trifluoroacetate salts can stabilize bioactive amines, suggesting similar utility for the target compound .
- Synthetic Challenges: The azetidine-quinoline linkage likely requires multi-step synthesis, as seen in ’s use of LiAlH₄ reduction and Pd/C catalysis .
Biological Activity
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
The compound has the following chemical structure:
- CAS Number : 2757731-56-7
- Molecular Formula : CHFNO
Synthesis
The synthesis of 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) typically involves multi-step reactions that include the formation of the azetidine ring and subsequent esterification with trifluoroacetic acid. The detailed synthetic pathway can be referenced from various studies focusing on quinoline derivatives.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(Azetidin-3-yl)quinoline derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various azetidinone fused quinolines against Staphylococcus aureus and Escherichia coli. The results demonstrated a marked inhibition of bacterial growth, with some derivatives showing better efficacy than standard antibiotics .
Table 1: Antimicrobial Activity of Azetidinone Compounds
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| AZT b2 | 20 | Staphylococcus aureus |
| AZT b3 | 18 | Escherichia coli |
| AZT g3 | 22 | Candida albicans |
This indicates that the azetidine moiety may enhance the antimicrobial properties of quinoline derivatives.
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds derived from quinoline have shown promising results against various cancer cell lines such as MCF-7 and MDA-MB-231. A recent study reported that certain quinoline derivatives induced apoptosis in breast cancer cells by downregulating heat shock proteins (Hsp90 client proteins), which are crucial for cancer cell survival .
Table 2: Anticancer Efficacy of Quinoline Derivatives
| Compound | GI50 (µM) | Cell Line Tested |
|---|---|---|
| 6Br-CaQ | 10 | MDA-MB-231 |
| 3a | 48 | PC-3 |
| 4g | 37 | MCF-7 |
These findings suggest that modifications to the quinoline structure can significantly impact their biological activity.
Case Studies
- Antimicrobial Efficacy : A study analyzed a series of azetidinone derivatives and their effectiveness against common pathogens. The results indicated that certain structural features contributed to enhanced antibacterial activity .
- Anticancer Mechanism : Research involving quinolone derivatives demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving Hsp90 modulation and mitochondrial targeting. This highlights the dual role of these compounds in both antimicrobial and anticancer applications .
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core followed by azetidine ring formation. Key steps include:
- Quinoline modification : Bromination or nitration at specific positions to enable azetidine coupling .
- Azetidine introduction : Nucleophilic substitution or transition metal-catalyzed cross-coupling under inert atmospheres (e.g., N₂) .
- Trifluoroacetate salt formation : Neutralization with trifluoroacetic acid (TFA) in polar aprotic solvents (e.g., DCM or acetonitrile) .
Purification requires reversed-phase HPLC or recrystallization (using ethanol/water mixtures) to remove unreacted TFA and byproducts. Purity is confirmed via NMR (<1% residual solvent) and elemental analysis .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves azetidine N-H protons (δ 3.5–4.5 ppm) and quinoline aromatic signals (δ 7.0–8.5 ppm). ¹⁹F NMR confirms TFA counterion presence (δ -75 to -78 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode identifies the molecular ion peak (e.g., [M+H]⁺) with <2 ppm mass accuracy .
- X-ray Crystallography : Single-crystal analysis (e.g., CCDC 1983315-like protocols) reveals bond angles and stereoelectronic effects influencing bioactivity .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store at -20°C under anhydrous conditions (desiccated environment) to prevent hydrolysis of the TFA salt.
- Use amber vials to avoid photodegradation of the quinoline moiety.
- For short-term use (≤1 week), store in acetonitrile at 4°C with molecular sieves to absorb moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Core modifications : Replace quinoline with pyrimidine (e.g., 2-(azetidin-3-yl)-5-bromopyrimidine) to assess π-π stacking differences .
- Azetidine substitution : Introduce methyl or aryl groups at the azetidine N-position to evaluate steric effects on target binding .
- In vitro assays : Test derivatives against disease-relevant enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (Kd) .
Q. What computational approaches predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs). Focus on hydrogen bonding between TFA and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Train models with RDKit descriptors (e.g., topological polar surface area) to predict logP and IC50 values .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Replicate assays : Use standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Analytical cross-validation : Compare HPLC purity (>98%) and counterion stoichiometry (via ¹⁹F NMR) between batches .
- Control experiments : Test against structurally analogous compounds (e.g., 4-(azetidin-3-yl)morpholine derivatives) to isolate scaffold-specific effects .
Q. What strategies mitigate toxicity in preclinical studies?
- Methodological Answer :
- In vitro toxicity screening : Use HepG2 cells for hepatotoxicity assessment (LD50 via MTT assay) .
- Prodrug design : Mask TFA with ester groups (hydrolyzed in vivo) to reduce acidity-related cytotoxicity .
- Regulatory compliance : Follow OECD 423 guidelines for acute oral toxicity in rodent models .
Q. Which formulation strategies address poor aqueous solubility?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance solubility (>5 mg/mL) .
- Nanoemulsions : Prepare via high-pressure homogenization (100–200 nm particle size) for intravenous delivery .
- Salt screening : Test alternative counterions (e.g., HCl) to improve pharmacokinetics without compromising stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
